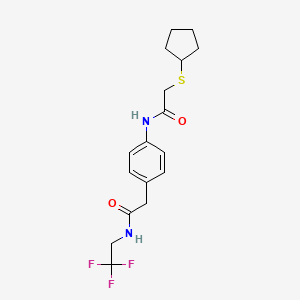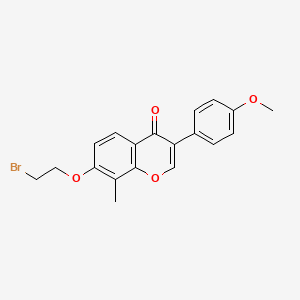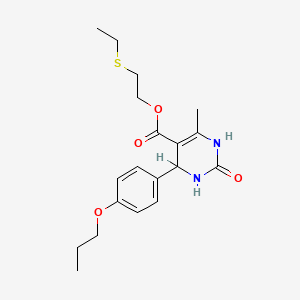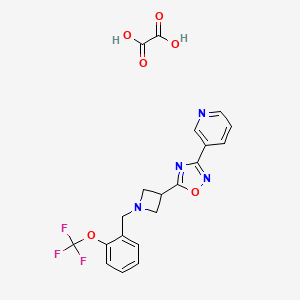![molecular formula C22H24N4O4 B2602252 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-40-6](/img/structure/B2602252.png)
1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation with Copper(II)
- Pyridine carboxamide ligands, similar in structure to the specified compound, have been used in the synthesis of copper(II) complexes. These ligands demonstrate extensive intramolecular hydrogen bonding interactions and form tricopper(II) complexes with copper(II) acetate monohydrate. X-ray crystallography has confirmed deprotonation of the amidic nitrogen atoms in these complexes (Jain et al., 2004).
Synthesis of Heterocyclic Analogues
- The compound's structure is relevant in the synthesis of heterocyclic analogues of phthalhydrazides, notably in the formation of N-oxides of cyclic hydrazides of pyridine and pyrazine dicarboxylic acids. These derivatives have been synthesized through direct oxidation (Paul, 1984).
Novel Heterobicyclic Structures
- Substituted pyrazolo[4,3-c]pyridine-3-ols, akin to the given compound, have been synthesized, presenting novel fused heterobicyclic structures. These derivatives are developed using aryl aldehydes, ammonium formate, and acetoacetanilide (Karthikeyan et al., 2014).
Reactions with Formamide
- Pyridine N-oxides and pyrazine di-N-oxides, closely related to the compound , react with formamide. These reactions predominantly result in carbamoylation at the aromatic ring, with some yielding pyrimidinyl derivatives (Hirota et al., 1987).
Synthesis of Cytotoxic Compounds
- Derivatives of pyridine and pyrazole, similar to the given compound, have been used in the synthesis of new cytotoxic heterocyclic compounds. These derivatives display significant growth inhibitory effects on certain cell lines, indicating potential in medicinal chemistry (Mansour et al., 2020).
Exploration of Unconquered Chemical Space
- The compound's structure contributes to the exploration of unconquered chemical space in heterocyclic chemistry. It's related to the development of synthetically feasible bicyclic heteroaromatic rings with potential medicinal interest (Thorimbert et al., 2018).
Formation of Metal–Organic Frameworks (MOFs)
- Compounds structurally related to the specified molecule have been used to form metal-organic frameworks (MOFs) with copper. These MOFs feature a 10(3) network topology, with water molecules located in the cavities of the framework (Cati & Stoeckli-Evans, 2014).
Propiedades
IUPAC Name |
1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-18-13-16(14-19(29-2)21(18)30-3)24-22(27)26-12-11-25-10-4-5-17(25)20(26)15-6-8-23-9-7-15/h4-10,13-14,20H,11-12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDLQZZNGBJZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)


![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)


![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)

![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)


